molecular formula C8H10O2 B1293805 4-(2-Furyl)butan-2-one CAS No. 699-17-2

4-(2-Furyl)butan-2-one

Cat. No.: B1293805
CAS No.: 699-17-2
M. Wt: 138.16 g/mol
InChI Key: GGJUJWSDTDBTLX-UHFFFAOYSA-N
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Description

4-(2-Furyl)butan-2-one, also known as this compound, is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . It is a furan derivative, characterized by the presence of a furan ring attached to a butanone moiety. This compound is commonly used in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-(2-Furyl)butan-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes it interacts with is cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the formation of reactive metabolites, which can further interact with other biomolecules, potentially leading to oxidative stress and cellular damage .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune response and inflammation . By affecting NF-κB activity, this compound can alter the expression of genes involved in inflammation and immune response, thereby impacting cellular function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, this compound can inhibit or activate enzymes involved in key metabolic pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby affecting neurotransmission . These molecular interactions highlight the diverse mechanisms through which this compound influences cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of reactive oxygen species (ROS) that can cause cellular damage . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant properties. At high doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on cellular function. These findings underscore the importance of dosage considerations in the study of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is its metabolism by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its role in cellular metabolism and its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound provides insights into its mechanisms of action and its impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Furyl)butan-2-one can be synthesized through the aldol condensation of furfural and acetone . This reaction typically involves the use of solid-base catalysts, such as calcined-rehydrated layered double hydroxides (LDH), under controlled conditions . The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Furyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: this compound.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

4-(2-Furyl)butan-2-one has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a furan ring and a butanone moiety, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-(furan-2-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJUJWSDTDBTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052443
Record name 4-(2-Furyl)butan-2-one
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless solid; Spicy caramel aroma
Record name 1-(2-Furyl)butan-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1501/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name 1-(2-Furyl)butan-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1501/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

699-17-2
Record name 4-(2-Furyl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-17-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Furyl)-2-butanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 4-(2-furanyl)-
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Record name 4-(2-Furyl)butan-2-one
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Record name 4-(2-furyl)butan-2-one
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Record name 4-(2-FURYL)-2-BUTANONE
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Record name 1-(2-Furyl)butan-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032290
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Synthesis routes and methods I

Procedure details

Methylvinylketone (14 g, 0.2 mol) was added dropwise over a period of about 2 hours to furan (150 ml), containing a trace of p-toluene-sulphonic acid, boiling under reflux. The dark brown reaction mixture was stirred for about 16 hours at room temperature. The excess furan was removed by distillation, after which the residue was distilled under vacuum giving 4-(2-furyl)butan-2-one (18.5 g, 67% yield). In a way analogous to that described in Example II, the ketone was reduced to the corresponding alcohol and subsequently converted to the mesylate (28 g, 92% yield).
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14 g
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150 mL
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-(furan-2-yl)butan-2-one formation in the study's context?

A1: In the study by [author's name redacted], 4-(furan-2-yl)butan-2-one is identified as one of the products formed during the hydrodeoxygenation (HDO) of furfural-acetone condensation adduct (FAA) []. The presence of this compound within the product mixture provides valuable insight into the reaction pathway and the influence of different catalyst supports on product selectivity during HDO. Specifically, 4-(furan-2-yl)butan-2-one formation signifies a partial hydrogenation of the initial FAA molecule, indicating that the reaction conditions and catalyst choice can influence the degree of deoxygenation and hydrogenation occurring.

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